Cyclopentyl 3-(morpholinomethyl)phenyl ketone
Description
Properties
IUPAC Name |
cyclopentyl-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(15-5-1-2-6-15)16-7-3-4-14(12-16)13-18-8-10-20-11-9-18/h3-4,7,12,15H,1-2,5-6,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWURVIOIWARRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643115 | |
| Record name | Cyclopentyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-40-0 | |
| Record name | Cyclopentyl[3-(4-morpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction-Based Synthesis (Magnesium-Mediated)
-
- Excess magnesium chips are added to dry tetrahydrofuran (THF).
- Bromocyclopentane is added dropwise to form the cyclopentylmagnesium bromide Grignard reagent.
- This reagent is then reacted with a suitable electrophile (e.g., benzonitrile or benzoyl derivatives) to form the cyclopentyl phenyl ketone.
- The reaction is quenched with hydrochloric acid, adjusting pH to 4-5.
- The organic phase is separated, dried, and purified by distillation.
- Addition of tertiary methyl ether induces crystallization of impurities, facilitating filtration and purification.
-
- Magnesium chips: 40g to 4kg scale depending on batch size.
- Bromocyclopentane: used as the reference material, typically 30g to 3kg.
- Solvent: Dry THF, sometimes with ethyl acetate for drying and azeotrope formation.
- Temperature: Heating to initiate reaction, typically 48-50°C for subsequent steps.
- Purity: Product purity >99% after distillation.
-
- High purity and yield (up to 99%).
- Scalable from gram to kilogram scale.
- Simple operation and easy control, suitable for industrial production.
-
- Requires anhydrous and oxygen-free conditions.
- Exothermic quenching step requires careful temperature control.
Hydrolysis and Decarboxylation Route
-
- Hydrolysis of 2-cyclopentyl benzoylacetate esters under basic conditions (e.g., potassium carbonate) in solvents like DMF, DMSO, or toluene.
- Heating at 60-100°C for 3-10 hours induces decarboxylation, yielding cyclopentyl phenyl ketone.
- Post-reaction workup involves extraction with ethyl acetate, washing, drying, and purification by column chromatography or distillation.
-
- Alkali to ester molar ratio: 1.5 to 3.0 equivalents.
- Optimal temperature: 80-100°C.
- Reaction time: 5-8 hours for best yield.
Yield: Approximately 70% after purification.
-
- Avoids use of low-temperature Grignard or organozinc reagents.
- More suitable for industrial scale due to milder conditions.
-
- Requires purification by chromatography for high purity.
- Longer reaction times compared to Grignard methods.
Introduction of the Morpholinomethyl Group
While specific detailed synthetic routes for this compound are scarce, general strategies for introducing the morpholinomethyl substituent on the phenyl ring include:
Palladium-Catalyzed Cross-Coupling Reactions
-
- Use of palladium-catalyzed amination or alkylation to attach the morpholinomethyl group onto a halogenated phenyl ketone intermediate.
- This may involve Buchwald-Hartwig amination or related methodologies.
-
- High regioselectivity and functional group tolerance.
- Efficient for complex molecule construction.
-
- Requires expensive catalysts and ligands.
- Sensitive to reaction conditions.
Friedel-Crafts Acylation Followed by Substitution
-
- Initial Friedel-Crafts acylation to install the cyclopentyl ketone on the phenyl ring.
- Subsequent nucleophilic substitution or reductive amination to introduce the morpholinomethyl group at the meta position.
-
- Control of regioselectivity is critical.
- Multi-step process requiring intermediate purification.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents | Conditions | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1 | Grignard Reaction | Mg chips, bromocyclopentane, THF | Anhydrous, heat to initiate, quench with HCl, pH 4-5 | Up to 99% purity, scalable | High purity, scalable, industrially viable | Requires dry, oxygen-free conditions; exothermic quench |
| 2 | Hydrolysis & Decarboxylation | 2-cyclopentyl benzoylacetate, K2CO3, DMF/DMSO/toluene | 80-100°C, 5-8 h | ~70% yield after purification | Milder conditions, avoids low temp | Longer reaction, chromatography needed |
| 3 | Morpholinomethyl Introduction | Pd catalyst, halogenated ketone, morpholine derivatives | Pd-catalyzed cross-coupling or Friedel-Crafts + substitution | Not widely documented | Regioselective, efficient | Catalyst cost, multi-step |
Research Findings and Industrial Implications
- The Grignard-based synthesis of cyclopentyl phenyl ketone is well-documented in patent literature, demonstrating robust scalability and high purity suitable for pharmaceutical intermediates. The process benefits from simple operation and cost-effectiveness, making it a preferred industrial route.
- Alternative hydrolysis and decarboxylation methods offer milder reaction conditions and avoid the need for stringent anhydrous environments, though with somewhat lower yields and more complex purification.
- The morpholinomethyl group introduction remains less documented but is likely achieved via palladium-catalyzed cross-coupling or nucleophilic substitution strategies, consistent with common synthetic organic chemistry practices for such functional groups.
- Overall, the combination of these methods enables the efficient preparation of this compound with high purity, suitable for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 3-(morpholinomethyl)phenyl ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that derivatives of cyclopentyl 3-(morpholinomethyl)phenyl ketone exhibit significant antitumor activity. For instance, a related compound demonstrated a marked decrease in viability of the MDA-MB-231 breast cancer cell line by 55% at a concentration of 10 μM after three days of treatment. This suggests that this compound and its analogs could be explored further as potential therapeutic agents against aggressive cancer types .
Receptor Antagonism
The compound's structural features make it a candidate for developing small molecule antagonists targeting specific receptors. Research has shown that modifications to the morpholinomethyl group can enhance binding affinity and specificity, leading to promising results in receptor modulation studies .
Organic Synthesis
Synthetic Intermediate
this compound serves as an important synthetic intermediate in the preparation of various organic compounds. Its functional groups allow for further modifications through reactions such as alkylation and acylation, which are essential in synthesizing more complex molecules .
Catalytic Reactions
The compound has also been utilized in catalytic reactions, particularly in the formation of carbon-nitrogen bonds. Catalysts based on this compound have shown effectiveness in promoting reactions under mild conditions, which is advantageous for synthesizing pharmaceuticals and other fine chemicals .
Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential antitumor activity; receptor antagonism; leads to novel drug candidates. |
| Organic Synthesis | Acts as a synthetic intermediate; enables further functionalization of organic compounds. |
| Catalysis | Effective in promoting carbon-nitrogen bond formation; useful in pharmaceutical synthesis. |
Case Studies
- Antitumor Studies : A systematic investigation into the structure-activity relationship of this compound derivatives revealed their potential as effective treatments for triple-negative breast cancer. The study utilized both in vitro and in vivo models to assess efficacy and tolerability .
- Synthetic Applications : In one study, this compound was employed as a precursor for synthesizing complex molecules through multi-step reactions involving alkylation processes. The results indicated high yields and selectivity, showcasing its utility in organic synthesis .
Mechanism of Action
The mechanism of action of Cyclopentyl 3-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Higher predicted boiling point (400.5°C) suggests stronger intermolecular forces due to the piperidine’s basicity.
Cyclohexyl 3-(morpholinomethyl)phenyl ketone (CAS 898792-42-2)
Structural Differences : Cyclohexyl group replaces cyclopentyl, increasing ring size and steric bulk.
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₂ |
| Molecular Weight | 287.4 g/mol |
Key Findings :
- No explicit density or boiling point data are available, but the larger cyclohexane ring likely increases molecular volume and reduces density.
Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS 898758-61-7)
Structural Differences : Incorporates a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decyl group, introducing additional oxygen atoms and a complex ring system.
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₇NO₃ |
| Molecular Weight | 329.44 g/mol |
Key Findings :
- The spirocyclic structure significantly increases molecular weight (329.44 g/mol) and complexity, likely impacting metabolic stability and synthetic accessibility.
- The 1,4-dioxane moiety could enhance solubility relative to simpler morpholine or piperidine analogs.
Biological Activity
Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a cyclopentyl group, a phenyl ring, and a morpholinomethyl substituent. Its structural uniqueness contributes to its biological activity. The presence of the morpholine moiety is particularly noteworthy as it can enhance solubility and bioavailability compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate the activity of these molecular targets, leading to diverse biological effects.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially influencing signaling pathways related to cell proliferation, apoptosis, and inflammation.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can decrease the viability of cancer cell lines, including breast cancer cells, by inducing apoptosis. For example, a study demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 μM after three days of exposure .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. The mechanism behind this activity could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Cyclopentyl 3-(piperidin-1-ylmethyl)phenyl ketone | Piperidine ring enhances binding affinity | Moderate anticancer activity |
| Cyclopentyl 3-(thiomorpholinomethyl)phenyl ketone | Thiomorpholine ring introduces sulfur functionality | Antimicrobial and anticancer effects |
| Cyclopentyl 3-(pyrrolidin-1-ylmethyl)phenyl ketone | Pyrrolidine ring provides different steric effects | Limited biological data available |
The morpholinomethyl group in this compound imparts distinct chemical properties that may enhance its efficacy compared to these analogs.
Case Study 1: Anticancer Efficacy
In a controlled study involving MDA-MB-231 breast cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with a notable 55% reduction observed at a concentration of 10 μM after three days . This suggests potential for development as an anticancer therapeutic.
Case Study 2: Antimicrobial Activity
A separate investigation focused on the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
Q & A
Basic: What are the key synthetic strategies for preparing cyclopentyl 3-(morpholinomethyl)phenyl ketone, and how can reaction conditions be optimized?
Answer:
The synthesis of cyclopentyl aryl ketones typically involves Friedel-Crafts acylation, Claisen condensation, or cross-coupling reactions. For derivatives like this compound, introducing the morpholinomethyl group may require post-functionalization. For example:
- Intermediate halogenation : Bromination or chlorination at the 3-position of the phenyl ring, followed by nucleophilic substitution with morpholine (e.g., using K₂CO₃ in DMF at 80–100°C).
- Ketone stability : Cyclopentyl phenyl ketones are prone to steric hindrance; optimized reaction times (e.g., 12–24 hrs) and low temperatures (0–25°C) during sodium borohydride reductions can mitigate side reactions .
- Impurity control : HPLC-MS can identify byproducts like anhydrides or cyclized intermediates, guiding purification via preparative chromatography .
Basic: How can the structural and electronic properties of this compound be characterized?
Answer:
- Spectroscopy :
- Mass spectrometry : High-resolution MS (e.g., Q-TOF) confirms the molecular ion [M+H]⁺ and fragments related to morpholine loss (e.g., m/z 98) .
Advanced: How does the morpholinomethyl substituent influence the compound’s reactivity in catalytic bond cleavage or oxidation reactions?
Answer:
The morpholinomethyl group enhances electron density at the phenyl ring via inductive effects, altering reactivity:
- C(CO)–C(alkyl) bond cleavage : Ultrathin N-doped carbon nanosheets catalyze cleavage of cyclopentyl phenyl ketones to esters. The morpholinomethyl group may stabilize radical intermediates (e.g., R–O˙) during oxidation, as observed in DMSO-mediated quenching experiments .
- Steric effects : The bulky morpholine moiety reduces accessibility to the ketone carbonyl, slowing nucleophilic attacks (e.g., hydride reductions) by ~30% compared to unsubstituted analogs .
Advanced: What mechanistic insights explain the strain-dependent reactivity of cyclopentyl ketones in reduction reactions?
Answer:
Kinetic studies of sodium borohydride reductions reveal:
- Ring strain : Cyclopentyl phenyl ketone reacts faster (relative rate 0.36 at 0°C) than cyclohexyl analogs (0.25) due to lower torsional strain in the five-membered ring .
- Transition state stabilization : The cyclopentyl group’s envelope conformation facilitates hydride attack on the carbonyl carbon, whereas strained cyclopropane rings (rate 0.12) hinder planar transition states .
| Cycloalkyl Group | Relative Rate (0°C) |
|---|---|
| Cyclopropyl | 0.12 |
| Cyclobutyl | 0.23 |
| Cyclopentyl | 0.36 |
| Cyclohexyl | 0.25 |
Advanced: How can computational modeling predict the biological activity of morpholinomethyl-containing ketones?
Answer:
- Docking studies : The morpholinomethyl group’s nitrogen can form hydrogen bonds with targets like COX-2 (e.g., IC₅₀ = 0.07 µM for similar imidazo[1,2-a]pyridine derivatives) .
- QSAR models : Electron-donating substituents (e.g., morpholine) correlate with enhanced anti-inflammatory activity by modulating cAMP levels or PDE inhibition, as seen in chalcone derivatives .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact (S24/25) .
- Ventilation : Conduct reactions in fume hoods due to potential volatility (predicted log Kow ~2.8) .
- Waste disposal : Neutralize acidic byproducts (e.g., HBr from syntheses) before disposal .
Advanced: What strategies resolve contradictions in kinetic data for cycloalkyl ketone reactions?
Answer:
Discrepancies in reaction rates (e.g., cyclohexyl vs. cyclopentyl) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
